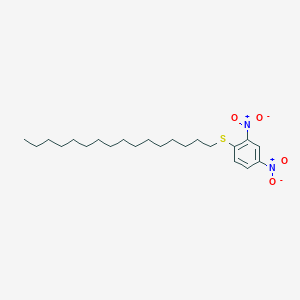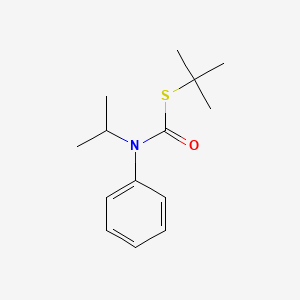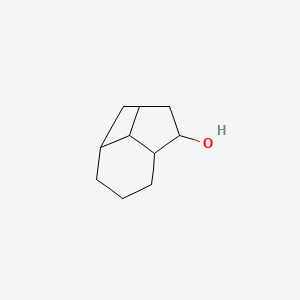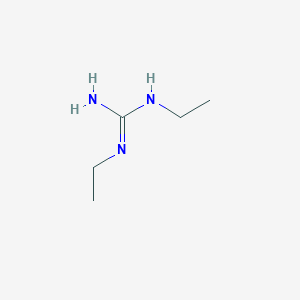
1,2-Diethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethylguanidine is an organic compound with the molecular formula C5H13N3. It belongs to the class of guanidines, which are known for their high basicity and ability to form strong hydrogen bonds. Guanidines are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diethylguanidine can be synthesized through several methods. One common approach involves the reaction of diethylamine with cyanamide under basic conditions. The reaction proceeds as follows:
Cyanamide+Diethylamine→this compound
Another method involves the use of thiourea derivatives as guanidylating agents. Thiourea reacts with diethylamine in the presence of a coupling reagent or metal catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea or amine oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can produce a variety of substituted guanidines.
Aplicaciones Científicas De Investigación
1,2-Diethylguanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Diethylguanidine involves its interaction with various molecular targets. Its high basicity allows it to form strong hydrogen bonds and ionic interactions with biological molecules. This can lead to the inhibition or activation of enzymes, receptors, and other proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diethylguanidine: Similar in structure but differs in the position of the ethyl groups.
Diphenylguanidine: Contains phenyl groups instead of ethyl groups, leading to different chemical properties and applications.
Cyclic Guanidines: Such as 2-aminoimidazolines, which have a ring structure and unique properties.
Uniqueness
1,2-Diethylguanidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form strong hydrogen bonds and participate in various chemical reactions makes it a valuable compound in research and industry.
Propiedades
Número CAS |
44650-08-0 |
|---|---|
Fórmula molecular |
C5H13N3 |
Peso molecular |
115.18 g/mol |
Nombre IUPAC |
1,2-diethylguanidine |
InChI |
InChI=1S/C5H13N3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3,(H3,6,7,8) |
Clave InChI |
MCMBEBOHGREEOP-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=NCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



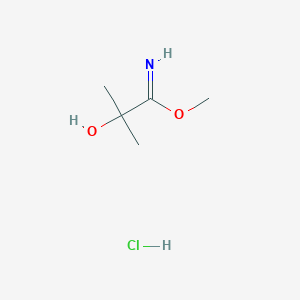
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)

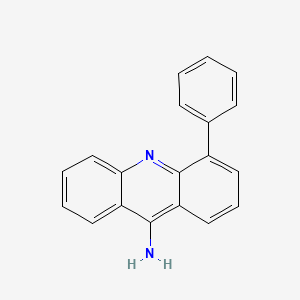

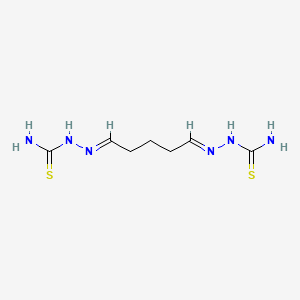
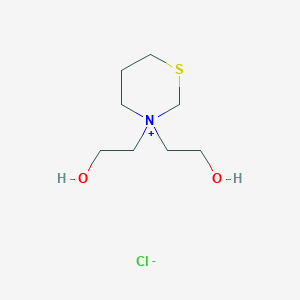
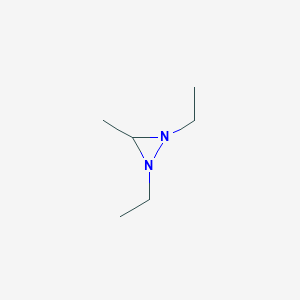

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
